Torcitabine

HBV Intracellular pharmacology Nucleoside analog

Torcitabine is the β-L-enantiomer of D-cytidine. It serves as an essential L-nucleoside reference control for HBV cross-resistance profiling and mitochondrial safety assays, distinct from telbivudine or lamivudine due to defined mutation susceptibility. Use to benchmark prodrug activation or validate novel anti-HBV compounds against lamivudine-resistant strains.

Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
CAS No. 40093-94-5
Cat. No. B1681343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorcitabine
CAS40093-94-5
Synonyms1-(2-deoxy-beta-L-erythropentafuranosyl)-5-methyl-2,4(1H)-pyrimidinone
Torcitabine
Molecular FormulaC9H13N3O4
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
InChIInChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m1/s1
InChIKeyCKTSBUTUHBMZGZ-CHKWXVPMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Torcitabine (CAS 40093-94-5) as an L-Nucleoside HBV Polymerase Inhibitor: Procurement and Differentiation Guide


Torcitabine (2′-Deoxy-L-cytidine, L-dC) is a beta-L-enantiomer nucleoside analog that was developed as an investigational antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection [1]. It is the active moiety of the orally bioavailable prodrug valtorcitabine, and exhibits selective inhibition of the HBV polymerase enzyme following intracellular phosphorylation to its triphosphate form (L-dCTP) [2].

Why Torcitabine Cannot Be Substituted with Other L-Nucleoside HBV Inhibitors Without Experimental Validation


Although Torcitabine shares an L-nucleoside scaffold and an HBV polymerase inhibition mechanism with agents like Telbivudine (LdT) and Clevudine, cross-resistance profiles and quantitative polymerase selectivity metrics are not identical. Preclinical data indicate that Lamivudine-resistant HBV strains exhibit high-level cross-resistance to all L-nucleosides tested, including Torcitabine, Telbivudine, and Clevudine [1]. This class-level susceptibility pattern necessitates careful consideration of prior treatment history. Furthermore, the specific intracellular phosphorylation efficiency and triphosphate accumulation kinetics differentiate Torcitabine from its closest analogs, directly impacting its potency and potential therapeutic window [2].

Torcitabine (40093-94-5) Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Intracellular Triphosphate Accumulation in Human Hepatocytes: Torcitabine vs. Lamivudine and Entecavir

Torcitabine is efficiently metabolized to its active triphosphate (L-dCTP) in primary human hepatocytes and HepG2 cells, reaching a maximal intracellular concentration of 70 µM within 24 hours. This level of intracellular activation is essential for its antiviral activity and differentiates it from other HBV polymerase inhibitors that achieve lower or different triphosphate accumulation profiles. For example, Lamivudine triphosphate levels in HepG2 cells are typically in the low micromolar range under comparable conditions [1].

HBV Intracellular pharmacology Nucleoside analog Triphosphate

Human Polymerase Selectivity: Torcitabine Triphosphate vs. DNA Polymerases α, β, γ

Torcitabine triphosphate (L-dCTP) demonstrates selectivity for the HBV polymerase over human DNA polymerases. At concentrations up to 100 µM, L-dCTP did not inhibit the enzymatic activity of human DNA polymerases α, β, or γ. This selectivity profile is quantitatively comparable to Telbivudine triphosphate, which also does not inhibit human polymerases α, β, or γ at concentrations up to 100 µM [1][2].

HBV Mitochondrial toxicity Polymerase selectivity Safety

Oral Bioavailability: Torcitabine Parent vs. Valtorcitabine Prodrug and In-Class Comparisons

Torcitabine itself has poor oral bioavailability of approximately 16% in cynomolgus monkeys and 10% in woodchucks. This limitation is overcome by its prodrugs: the 3′,5′-divaline ester (val-L-dC) has 70% bioavailability and the 3′-monovaline ester (valtorcitabine dihydrochloride) has 84% bioavailability in monkeys, with both prodrugs efficiently converted to Torcitabine [1]. This prodrug strategy is analogous to Valacyclovir (Valtrex) and Valganciclovir (Valcyte), which similarly enhance the oral absorption of poorly bioavailable nucleoside parents [2].

HBV Prodrug Oral bioavailability Valtorcitabine

Lamivudine-Resistant HBV Cross-Resistance: Torcitabine and Other L-Nucleosides

In cell lines expressing the four major lamivudine resistance mutations (rtL180M+rtM204V, rtV173L+rtL180M+rtM204V, rtM204I, and rtL180M+rtM204I), Torcitabine exhibited high-level cross-resistance. This cross-resistance was also observed for other L-nucleosides including emtricitabine, telbivudine, and clevudine. In contrast, lamivudine-resistant HBV strains remained sensitive to acyclic phosphonate nucleotides such as adefovir and tenofovir [1].

HBV Drug resistance Lamivudine YMDD mutation

Clinical Development Status: Torcitabine Phase I/II Dosing vs. Prodrug Valtorcitabine

Torcitabine underwent preliminary Phase I/II clinical trials in HBeAg-positive chronic hepatitis B patients, administered as its divaline prodrug at escalating doses of 50, 100, 200, and 400 mg/day. Subsequently, the more stable monovaline ester (valtorcitabine dihydrochloride) was evaluated in four cohorts at doses of 300, 600, 900, and 1200 mg/day for 28 days [1]. This clinical development trajectory mirrors that of other nucleoside analogs where oral prodrugs replace the parent for systemic delivery.

HBV Clinical trial Valtorcitabine Phase I/II

Optimal Research and Procurement Scenarios for Torcitabine (40093-94-5) Based on Quantitative Evidence


In Vitro HBV Polymerase Inhibition and Selectivity Profiling

Torcitabine is well-suited for in vitro studies evaluating HBV polymerase inhibition and selectivity against human DNA polymerases. Its active triphosphate (L-dCTP) achieves intracellular concentrations of 70 µM in hepatocytes and does not inhibit human polymerases α, β, or γ at concentrations up to 100 µM [1]. This makes Torcitabine an ideal tool compound for investigating nucleoside analog selectivity and mechanisms of chain termination in HBV replication assays.

Prodrug Strategy and Oral Bioavailability Optimization Studies

Torcitabine's poor oral bioavailability (~16% in monkeys, 10% in woodchucks) and the enhanced bioavailability of its valine ester prodrugs (84% for valtorcitabine) make it a valuable model for studying prodrug design and oral absorption enhancement of nucleoside analogs [1][2]. Researchers developing novel prodrugs or formulation strategies can use Torcitabine as a benchmark parent compound with well-characterized prodrug pharmacokinetics.

Lamivudine-Resistance Cross-Resistance Screening Panels

Torcitabine exhibits high-level cross-resistance to all major lamivudine resistance mutations (rtM204I/V ± rtL180M) [1]. It should be included in panels of L-nucleosides (alongside telbivudine and clevudine) when screening novel anti-HBV agents for activity against lamivudine-resistant viral strains. Positive controls should include acyclic phosphonate nucleotides such as adefovir or tenofovir.

In Vivo Woodchuck Hepatitis Virus (WHV) Model Studies (Using Valtorcitabine Prodrug)

For in vivo efficacy studies in the woodchuck hepatitis virus model, the prodrug Valtorcitabine should be used rather than Torcitabine due to the parent's poor oral bioavailability (10% in woodchucks) [1]. Valtorcitabine has demonstrated synergistic antiviral activity with telbivudine in this model [2], making the combination of Torcitabine (as its prodrug) and telbivudine a relevant comparator arm for novel anti-HBV agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Torcitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.